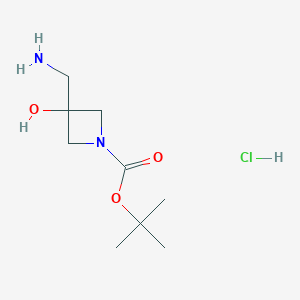
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation of Glutamate Receptors and Memory Enhancement
Research on compounds structurally related to 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide indicates their potential in modulating glutamate receptors, which are crucial for synaptic transmission in the brain. Studies have shown that certain experimental drugs can facilitate glutamatergic transmission, leading to an enhancement of long-term potentiation in the hippocampus. This effect has been associated with improved memory retention in animal models, suggesting a promising avenue for the development of cognitive enhancers and treatments for memory-related disorders (Stäubli et al., 1994).
Synthesis of Sulfur-Nitrogen Heterocycles
Another area of application is in the synthesis of sulfur-nitrogen heterocycles. Compounds derived from piperidine-1-sulphenyl chloride, for example, have been used to prepare a variety of heterocyclic compounds, including benzothiadiazoles and thiadiazines. These reactions have broad implications for the development of new materials and pharmaceuticals with potential biological activities (Bryce, 1984).
Antihypertensive and Antiarhythmic Activities
The synthesis of 3-substituted amino-1,2,4-benzothiadiazine derivatives has revealed compounds with significant blood pressure-lowering effects in both normotensive and hypertensive animal models. This suggests their potential as antihypertensive agents. Additionally, some piperidine-based derivatives have shown anti-arrhythmic activity, indicating their usefulness in cardiovascular disease treatment (Dillard et al., 1980; Abdel‐Aziz et al., 2009).
Inhibition of Adhesion Molecules
Piperidine carboxylic acid derivatives have been developed as inhibitors of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various inflammation models, suggesting their potential in treating inflammatory diseases (Kaneko et al., 2004).
Antimicrobial and Antioxidant Agents
The biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine derivatives have been studied for their antimicrobial and antioxidant properties. These compounds represent a valuable resource for developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Saroha et al., 2020).
Eigenschaften
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(16-8-4-1-5-9-16)12-15-14-10-6-2-3-7-11(10)20(12,18)19/h2-3,6-7,14H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWQWFZJZYKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)
![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)



![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2693690.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)
